
AChE/BACE1/GSK3|A-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/BACE1/GSK3|A-IN-1 is a compound designed to inhibit three key enzymes: acetylcholinesterase, beta-site amyloid precursor protein cleaving enzyme 1, and glycogen synthase kinase-3 beta. These enzymes are implicated in the pathogenesis of Alzheimer’s disease, making this compound a promising candidate for therapeutic intervention. The inhibition of these enzymes can potentially reduce the formation of amyloid-beta plaques and neurofibrillary tangles, which are characteristic features of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AChE/BACE1/GSK3|A-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the use of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives. These derivatives are synthesized through a series of reactions, including condensation, cyclization, and functional group modifications . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: AChE/BACE1/GSK3|A-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like dichloromethane and methanol, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide . The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure optimal reaction rates and product formation.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with modified functional groups. These derivatives are evaluated for their inhibitory activity against acetylcholinesterase, beta-site amyloid precursor protein cleaving enzyme 1, and glycogen synthase kinase-3 beta to identify the most potent inhibitors .
Scientific Research Applications
AChE/BACE1/GSK3|A-IN-1 has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying multi-target inhibitors and their synthesis. In biology, it is used to investigate the molecular mechanisms underlying enzyme inhibition and its effects on cellular processes .
In medicine, this compound is a potential therapeutic agent for Alzheimer’s disease. Its ability to inhibit multiple enzymes involved in the disease’s pathogenesis makes it a promising candidate for drug development. Preclinical studies have shown that this compound can reduce amyloid-beta levels and improve cognitive function in animal models of Alzheimer’s disease .
In industry, this compound can be used in the development of diagnostic tools and assays for detecting enzyme activity and screening potential inhibitors. Its multi-target inhibitory activity also makes it valuable for high-throughput screening of drug candidates .
Mechanism of Action
AChE/BACE1/GSK3|A-IN-1 exerts its effects by binding to the active sites of acetylcholinesterase, beta-site amyloid precursor protein cleaving enzyme 1, and glycogen synthase kinase-3 beta. This binding inhibits the enzymatic activity, preventing the breakdown of acetylcholine, the cleavage of amyloid precursor protein, and the phosphorylation of tau protein .
The inhibition of acetylcholinesterase increases acetylcholine levels in the brain, enhancing cholinergic neurotransmission. The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 reduces the production of amyloid-beta peptides, preventing the formation of amyloid plaques. The inhibition of glycogen synthase kinase-3 beta decreases tau phosphorylation, reducing the formation of neurofibrillary tangles .
Comparison with Similar Compounds
AChE/BACE1/GSK3|A-IN-1 is unique in its ability to inhibit three key enzymes involved in Alzheimer’s disease. Similar compounds include dual inhibitors of acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme 1, such as pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives . Other similar compounds include inhibitors of glycogen synthase kinase-3 beta, such as ZINC225531247 and ZINC668197980 .
Compared to these compounds, this compound offers the advantage of targeting multiple pathways simultaneously, potentially providing a more comprehensive therapeutic approach for Alzheimer’s disease .
Properties
Molecular Formula |
C26H27FN2O4 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-[3-[4-[(3-fluorophenyl)methylamino]piperidin-1-yl]propoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H27FN2O4/c27-19-4-1-3-18(15-19)17-28-20-7-11-29(12-8-20)10-2-13-32-26-21-5-6-25(30)33-24(21)16-23-22(26)9-14-31-23/h1,3-6,9,14-16,20,28H,2,7-8,10-13,17H2 |
InChI Key |
PIEYPHGYCKJMMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NCC2=CC(=CC=C2)F)CCCOC3=C4C=CC(=O)OC4=CC5=C3C=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




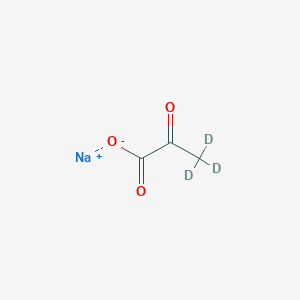
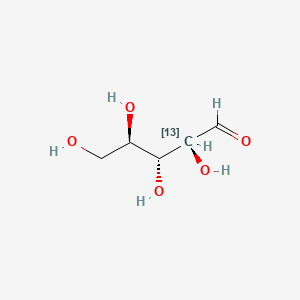


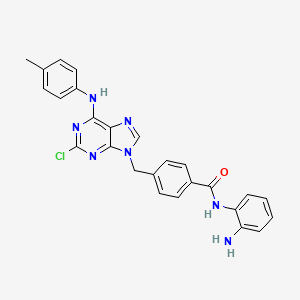
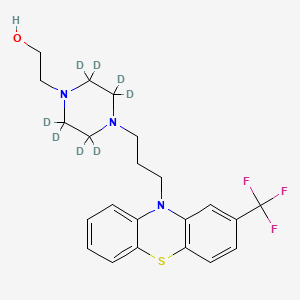
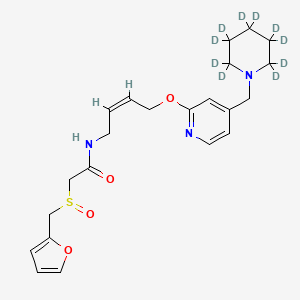
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
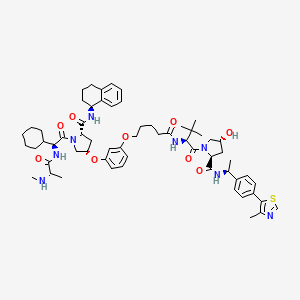
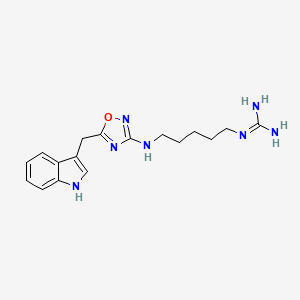
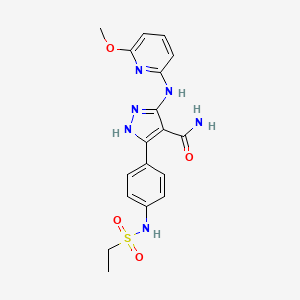
![1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B12404615.png)
